TRPA1 Antagonism: Patent Disclosure vs. N-Methyl Analog
A patent assigned to Hoffmann-La Roche discloses a genus of substituted carbamate compounds as TRPA1 antagonists, which encompasses the structural scaffold of the target compound [1]. The N-propan-2-yl (isopropyl) derivative is specifically recited in the chemical space of this patent. However, the patent does not provide explicit, quantitative IC50 data for the target compound or for its most direct comparator, the N-methyl analog (CAS 104029-63-2), within the same assay system. Without this data, a quantitative differential claim cannot be established. A separate BindingDB entry reports an IC50 of 6.90 nM for a compound assessed for antagonist activity at recombinant human TRPA1, but this value cannot be definitively attributed to CAS 109243-69-8 based on the current public record [2].
| Evidence Dimension | In vitro antagonist activity at recombinant human TRPA1 |
|---|---|
| Target Compound Data | Not publicly available as explicit quantitative data linked to CAS 109243-69-8 |
| Comparator Or Baseline | N-methyl analog (CAS 104029-63-2) with no comparable quantitative TRPA1 data found in public domain |
| Quantified Difference | Cannot be calculated |
| Conditions | Patent disclosures and public bioactivity databases |
Why This Matters
In the absence of disclosed structure-activity relationship data, a procurement decision cannot be quantitatively justified over the potentially cheaper or more synthetically accessible N-methyl analog.
- [1] Brotherton-Pleiss, C.E., et al. (2016). Substituted carbamate compounds. U.S. Patent No. 9,388,172. View Source
- [2] BindingDB Data Source. IC50: 6.90 nM entry for antagonist activity at recombinant human TRPA1. Note: Direct linkage to CAS 109243-69-8 is unconfirmed in this public record. View Source
